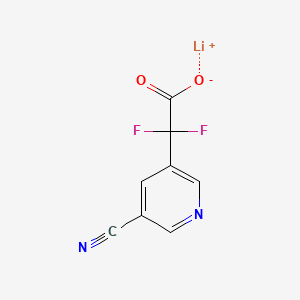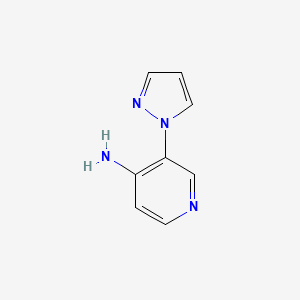
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion paired with a 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate anion, which includes a cyanopyridine moiety and difluoroacetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, which react with the acid to form the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The lithium ion may play a role in modulating biological processes, while the 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate anion can interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-cyanopyridin-3-yl)acetic acid: This compound shares the cyanopyridine moiety but lacks the difluoroacetate group.
2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid: Similar to the target compound but with only one fluorine atom.
Uniqueness
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate is unique due to the presence of both the lithium ion and the difluoroacetate group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H3F2LiN2O2 |
|---|---|
Molekulargewicht |
204.1 g/mol |
IUPAC-Name |
lithium;2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6;/h1,3-4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
RQEHDFKKDYFQEH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(C=NC=C1C(C(=O)[O-])(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)


![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)
